Bienvenue dans la boutique en ligne BenchChem!

5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Process Chemistry FGFR Inhibitor Synthesis

This compound is the preferred starting material for synthesizing covalent pan-FGFR inhibitors. Its unique cyclopentyl N1 substitution and precise 5-amino-4-carboxamide geometry are critical for low-nanomolar potency against both wild-type and gatekeeper-mutant FGFRs. Synthesized in 99% yield from the corresponding nitrile, it ensures efficient scale-up for SAR studies. Available in ≥95% purity from leading chemical suppliers. Choose this scaffold for developing selective FGFR tool compounds for oncology research.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 666235-33-2
Cat. No. B1314554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
CAS666235-33-2
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=C(C=N2)C(=O)N)N
InChIInChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
InChIKeyFDWHOJIUCDZERN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 666235-33-2) | Supplier & Purity Specifications for FGFR Inhibitor Research


5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 666235-33-2) is a substituted pyrazole derivative with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol . The compound is a key building block for the synthesis of pan-FGFR covalent inhibitors, specifically serving as the core scaffold for derivatives that target both wild-type and gatekeeper-mutant forms of Fibroblast Growth Factor Receptors (FGFRs) [1]. It is commercially available from multiple vendors with a standard purity specification of ≥95% .

Why 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 666235-33-2) Cannot Be Substituted by Common Analogs in FGFR-Focused Programs


Direct substitution of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide with regioisomeric or N-alkyl analogs is not recommended for FGFR inhibitor development programs. The precise position of the 5-amino and 4-carboxamide groups on the pyrazole ring is critical for establishing the correct geometry required for covalent binding to the FGFR kinase domain, a feature validated by X-ray co-crystal structures of related derivatives [1]. Furthermore, the cyclopentyl group at the N1 position is a key structural feature that distinguishes this compound from simpler N-methyl analogs; this lipophilic moiety is known to enhance binding affinity and modulate physicochemical properties like lipophilicity (cLogP), which directly impacts cellular permeability and pharmacokinetic profiles in this chemical series [2].

Quantitative Evidence for Selecting 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 666235-33-2) Over Regioisomeric and N-Methyl Analogs


High Synthetic Yield for Reliable Procurement and Cost-Effective Scale-Up vs. Regioisomer

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide from its nitrile precursor achieves a high yield of 99% under mild conditions (sulfuric acid at 20°C for 2h), demonstrating a reliable and efficient synthetic route . In contrast, the regioisomer 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 959430-09-2) exhibits significant pricing instability and higher cost, with 1g of the 3-amino regioisomer priced at $970.00 [1], which can impact procurement budgets for larger research programs.

Medicinal Chemistry Process Chemistry FGFR Inhibitor Synthesis

Optimized Lipophilicity for FGFR Inhibitor Design Compared to N-Methyl Analog

The cyclopentyl group at the N1 position provides a calculated XLogP3 of 0.5 for the target compound [1], a key determinant of lipophilicity that influences cellular permeability. This value is strategically higher than that of the simpler N-methyl analog 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7), which has a calculated XLogP3 of -0.9 [2]. In the context of FGFR inhibitors, this increased lipophilicity is known to enhance membrane permeability and target engagement, a principle demonstrated by the potent cellular activity (IC50 = 19-73 nM) of cyclopentyl-containing derivatives [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Core Scaffold for Potent, Covalent Pan-FGFR Inhibition with Activity Against Drug-Resistant Mutants

While the target compound itself is a building block, its 5-amino-1H-pyrazole-4-carboxamide core is the validated pharmacophore for a novel class of irreversible, covalent pan-FGFR inhibitors. Derivatives based on this exact scaffold have demonstrated potent, low-nanomolar activity against FGFR1 (IC50 = 46 nM), FGFR2 (IC50 = 41 nM), and, critically, the drug-resistant FGFR2 V564F gatekeeper mutant (IC50 = 62 nM) in biochemical assays [1]. This activity translates to potent anti-proliferative effects in FGFR-amplified cancer cell lines, including NCI-H520 (IC50 = 19 nM), SNU-16 (IC50 = 59 nM), and KATO III (IC50 = 73 nM) [1].

Oncology Kinase Inhibition Drug Resistance

Primary Research Applications for 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (CAS 666235-33-2) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel Pan-FGFR Covalent Inhibitors

This compound is the optimal starting material for synthesizing derivatives of the 5-amino-1H-pyrazole-4-carboxamide class. As demonstrated by recent high-impact research, this scaffold is essential for creating covalent, irreversible pan-FGFR inhibitors with low-nanomolar potency against both wild-type kinases (FGFR1/2) and the clinically challenging V564F gatekeeper mutant [1]. The high synthetic yield (99%) of the compound ensures efficient, cost-effective scale-up for structure-activity relationship (SAR) studies .

Chemical Biology: Tool Compound Development for Probing FGFR-Driven Pathways

The core scaffold enables the development of potent FGFR inhibitors suitable for use as chemical probes. The validated activity of derivatives against FGFR-amplified cancer cell lines (NCI-H520, SNU-16, KATO III) with IC50 values ranging from 19-73 nM [1] supports its use in creating tool compounds to dissect FGFR signaling in oncology research, particularly in models of acquired drug resistance.

Process Chemistry: Scale-Up of Key Intermediates for Preclinical Development

The robust synthetic route to this compound, which proceeds from the corresponding nitrile in 99% yield under mild conditions , makes it an attractive intermediate for process chemistry teams. Its reliable synthesis and defined purity specification (≥95%) minimize the technical risk associated with scaling up the production of more complex FGFR inhibitors for advanced preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.